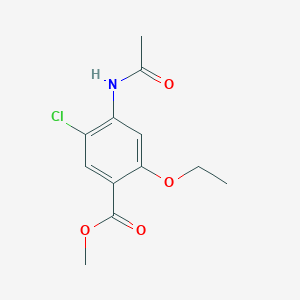

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate

Description

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate (CAS: 4235-43-2) is a benzoic acid derivative with the molecular formula C₁₂H₁₄ClNO₄ and a molecular weight of 271.7 g/mol . It features a 4-acetamido group, a 5-chloro substituent, and a 2-ethoxy ester moiety. This compound is a key intermediate in synthesizing pharmaceuticals such as Mosapride citrate, a gastroprokinetic agent . Its structural attributes, including the chloro and ethoxy groups, influence its physicochemical properties and biological activity.

Properties

IUPAC Name |

methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO4/c1-4-18-11-6-10(14-7(2)15)9(13)5-8(11)12(16)17-3/h5-6H,4H2,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOGJJLTBMSAKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1C(=O)OC)Cl)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441173 | |

| Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4235-43-2 | |

| Record name | Methyl 4-acetamido-5-chloro-2-ethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Methyl 4-acetamido-5-chloro-2-ethoxybenzoate involves several steps. One common method includes the following steps :

Starting Material: Methyl 4-acetamido-2-ethoxybenzoate is dissolved in N,N-dimethylformamide.

Chlorination: N-chlorosuccinimide is added to the solution, and the mixture is heated to induce the chlorination reaction.

Isolation: The crude product is isolated and purified to obtain this compound.

Chemical Reactions Analysis

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.

Common reagents used in these reactions include N-chlorosuccinimide for chlorination, acids or bases for hydrolysis, and oxidizing or reducing agents for redox reactions .

Scientific Research Applications

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate has several scientific research applications :

Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.

Biology: The compound is used in biochemical assays and studies involving enzyme inhibition.

Medicine: It has potential therapeutic applications, including the treatment of irritable bowel syndrome.

Industry: The compound is used in the development of pharmaceuticals and other chemical products.

Mechanism of Action

Conclusion

This compound is a versatile compound with significant applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it valuable in fields such as chemistry, biology, and medicine.

Biological Activity

Methyl 4-acetamido-5-chloro-2-ethoxybenzoate is a synthetic compound with notable biological activities, primarily recognized for its antimicrobial properties . This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 271.7 g/mol. Its structure includes an acetamido group, a chloro substituent, and an ethoxy group, contributing to its solubility and reactivity in biological systems .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The presence of the acetamido group is often associated with enhanced bioactivity in compounds designed to inhibit bacterial growth. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .

Table 1: Antimicrobial Efficacy Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Moderate |

| Escherichia coli | 16 µg/mL | High |

| Pseudomonas aeruginosa | 64 µg/mL | Low |

While the exact mechanism of action for this compound remains to be fully elucidated, it is believed to interact with specific molecular targets within bacterial cells. Preliminary studies suggest that it may inhibit certain enzymes or disrupt bacterial membranes, leading to impaired growth and viability.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical pathways. The most common methods involve:

- Acylation Reactions : Utilizing acetic anhydride in the presence of a base to introduce the acetamido group.

- Halogenation : Chlorination reactions to incorporate the chloro substituent at the appropriate position on the benzene ring.

- Esterification : Formation of the ethoxy group via reaction with ethanol under acidic conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in pharmaceutical development:

- A study conducted by LGC Standards evaluated its purity and biological activity, confirming its effectiveness as an antimicrobial agent with potential applications in treating infections caused by resistant bacterial strains .

- Another investigation focused on its interaction with metal complexes, revealing that the compound could enhance the antibacterial properties of certain metal ions through synergistic effects .

Comparison with Similar Compounds

Key Observations :

- Ethoxy vs. Methoxy : The ethoxy group (C₂H₅O) in the target compound provides greater steric bulk and altered solubility compared to methoxy (CH₃O), impacting crystallization and synthesis .

- Positional Isomerism : Moving the acetamido group from position 4 to 3 (as in Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate) significantly alters biological activity and synthetic routes .

2.3 Pharmacological and Industrial Relevance

- Target Compound : Critical for Mosapride citrate production, highlighting the importance of the ethoxy group in gastroprokinetic activity .

- Methoxy Analog : Classified as a pharmaceutical impurity (e.g., in Metoclopramide), underscoring the need for stringent purity controls .

- Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate: Limited commercial use due to instability but explored in niche research applications .

Physicochemical and Regulatory Considerations

- Solubility : The ethoxy group enhances solubility in organic solvents compared to hydroxy or methoxy analogs, facilitating industrial-scale synthesis .

- Toxicity: Chloro substituents may introduce genotoxic risks, requiring rigorous safety profiling during pharmaceutical development .

- Regulatory Status : The target compound is listed as a controlled product (Ref: TR-M293263) due to its role in regulated pharmaceuticals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.